4-(Pyrimidin-5-yl)piperidin-4-ol
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Overview
Description
4-(Pyrimidin-5-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrimidine moiety at the 5-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-5-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 4-position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-5-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products
Oxidation: Ketone or aldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-(Pyrimidin-5-yl)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, matrine, berberine, and tetrandine share the piperidine moiety and exhibit various biological activities.
Pyrimidine Derivatives: Compounds such as 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides are structurally similar and have been investigated for their pharmacological properties.
Uniqueness
4-(Pyrimidin-5-yl)piperidin-4-ol is unique due to the combination of the piperidine and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-pyrimidin-5-ylpiperidin-4-ol |
InChI |
InChI=1S/C9H13N3O/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8/h5-7,10,13H,1-4H2 |
InChI Key |
GHUWXZBDLABZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)O |
Origin of Product |
United States |
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